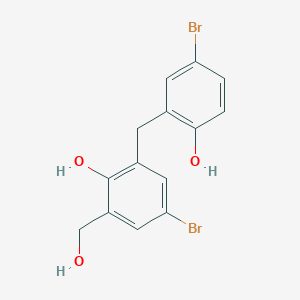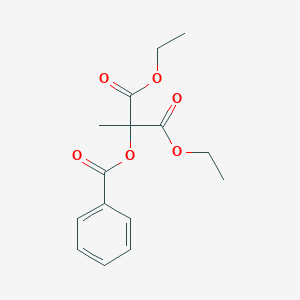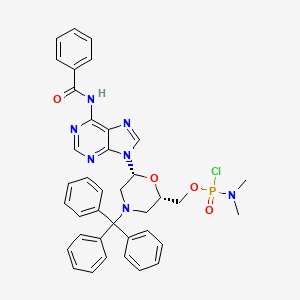
N-Demethyl Norfloxacin Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Demethyl Norfloxacin Hydrochloride is a derivative of Norfloxacin . Norfloxacin, sold under the brand name Noroxin among others, is an antibiotic that belongs to the class of fluoroquinolone antibiotics. It is used to treat urinary tract infections, gynecological infections, inflammation of the prostate gland, gonorrhea, and bladder infection .
Molecular Structure Analysis
The molecular formula of N-Demethyl Norfloxacin Hydrochloride is C₁₅H₁₆FN₃O₃·HCl. The crystal structures and physicochemical properties of Norfloxacin have been studied . The crystallization of Norfloxacin with fumaric acid resulted in the isolation of six distinct solid forms of the drugs with different stoichiometries and hydration levels .
Chemical Reactions Analysis
The aqueous degradation mechanism of Norfloxacin initiated by a hydroxyl radical has been investigated using density functional theory (DFT) calculation .
Physical And Chemical Properties Analysis
Norfloxacin, an antibiotic that exists in different solid forms, has unfavorable properties in terms of solubility and stability . The crystallization of Norfloxacin with fumaric acid resulted in the isolation of six distinct solid forms of the drugs with different stoichiometries and hydration levels .
Applications De Recherche Scientifique
Antibiotic Applications
Norfloxacin, the parent compound of N-Demethyl Norfloxacin Hydrochloride, is a representative antibiotic of the fluoroquinolone family with a broad antibacterial spectrum . It is used in the treatment of infections of genital and urinary tracts, prostate, and gonorrhea .
Solubility Enhancement
Norfloxacin has very unfavorable properties in terms of solubility and stability . Binary complexes of norfloxacin, in the solid form C, and β-cyclodextrin were procured by the kneading method and physical mixture . This method improved the solubility, dissolution rate, and the chemical and physical stability of norfloxacin .
Cocrystal Formation
A new cocrystal of Norfloxacin, a poorly soluble fluoroquinolone antibiotic, has been synthesized by a solvent-mediated transformation experiment in toluene, using resorcinol as a coformer . The new cocrystal exists in both anhydrous and monohydrate forms with the same (1:1) Norfloxacin/resorcinol stoichiometry . This cocrystal has a solubility of 2.64 ± 0.39 mg/mL, approximately 10-fold higher than Norfloxacin .
Photocatalytic Degradation
The photocatalytic properties of Bi2WO6 hierarchical nanostructures have been tested by photodegradation of norfloxacin . The pompon-like Bi2WO6 hierarchical nanostructures samples exhibited excellent photoactivity in antibiotic removal, and as much as 97.67% of norfloxacin could be efficiently degraded in 120 minutes .
Mécanisme D'action
Target of Action
N-Demethyl Norfloxacin Hydrochloride is a derivative of Norfloxacin , a broad-spectrum fluoroquinolone antibiotic . The primary targets of Norfloxacin are the bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Norfloxacin, and by extension N-Demethyl Norfloxacin Hydrochloride, operates by inhibiting these target enzymes . The compound binds to DNA gyrase and topoisomerase IV, blocking bacterial DNA replication . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption prevents the bacteria from multiplying, effectively controlling the spread of the infection .
Pharmacokinetics
Norfloxacin, the parent compound of N-Demethyl Norfloxacin Hydrochloride, exhibits complex pharmacokinetics . After administration of a 400-mg dose, peak serum concentrations of 1.5 to 2.0 pg/ml are achieved within one to two hours . The drug is widely distributed throughout the body, achieving high tissue to serum concentration ratios in both renal and prostatic tissue . Approximately 30 percent of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion .
Result of Action
The inhibition of bacterial DNA replication by N-Demethyl Norfloxacin Hydrochloride leads to the death of the bacteria, effectively treating the infection . The compound’s action is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .
Action Environment
Environmental factors can influence the action of N-Demethyl Norfloxacin Hydrochloride. For instance, the presence of dissolved oxygen (DO) was found to significantly affect the hydrolysis of Norfloxacin, with the hydrolysis rate positively correlated with DO concentration . The superoxide radical (·O2−) was identified as the main active species for Norfloxacin hydrolysis .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N-Demethyl Norfloxacin Hydrochloride can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "Norfloxacin", "Sodium Hydroxide", "Methanol", "Hydrochloric Acid", "Chloroform" ], "Reaction": [ "Norfloxacin is treated with sodium hydroxide in methanol to remove the methyl group, forming N-Demethyl Norfloxacin.", "The N-Demethyl Norfloxacin is then reacted with hydrochloric acid in chloroform to form N-Demethyl Norfloxacin Hydrochloride.", "The product is then isolated and purified through crystallization or other appropriate methods." ] } | |
Numéro CAS |
74011-48-6 |
Nom du produit |
N-Demethyl Norfloxacin Hydrochloride |
Formule moléculaire |
C₁₅H₁₆FN₃O₃·HCl |
Poids moléculaire |
305.303646 |
Synonymes |
6-Fluoro-1,4-dihydro-1-methyl-4-Oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Hydrochloride(1:1); 6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Monohydrochloride; Norfloxacin Impurity K |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)
![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)